molecular formula C15H13NO3S B15297404 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

Cat. No.: B15297404
M. Wt: 287.3 g/mol
InChI Key: JZGZMPWCWVNAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the thiazolopyridine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: These compounds share a similar thiazole ring but are fused with a pyrimidine ring instead of a pyridine ring.

    Thiazolopyridines: Other derivatives of thiazolopyridine with different substituents can be compared to highlight the unique properties of 7-methyl-5-oxo-8-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

7-methyl-5-oxo-8-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H13NO3S/c1-9-7-12(17)16-11(15(18)19)8-20-14(16)13(9)10-5-3-2-4-6-10/h2-7,11H,8H2,1H3,(H,18,19)

InChI Key

JZGZMPWCWVNAIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(CSC2=C1C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.